5-I-RTX
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Overview
Description
Iodoresiniferatoxin is a potent competitive antagonist of the Transient Receptor Potential Vanilloid 1 receptor. It is derived from resiniferatoxin, a naturally occurring compound found in the latex of the Euphorbia resinifera plant. Iodoresiniferatoxin is known for its high affinity for the Transient Receptor Potential Vanilloid 1 receptor and its ability to modulate pain pathways .
Mechanism of Action
Target of Action
5’-Iodoresiniferatoxin (I-RTX) is a strong competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor . The TRPV1 receptor encodes a protein of 838 amino acids forming a calcium-permeable channel that is activated by capsaicin but also by noxious heat and low extracellular pH . TRPV1 receptors are expressed in many systems in the central and peripheral nervous system, and have a particularly important role in signal conduction in afferent pain pathways .
Mode of Action
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that I-RTX works as a strong competitive TRPV1 antagonist in vitro . Recent studies also revealed partial trpv1-agonist-like effects of i-rtx in the thermoregulatory system in mice, increasing intracellular ca2+ concentrations .
Biochemical Pathways
The primary biochemical pathway affected by 5’-Iodoresiniferatoxin is the TRPV1 signaling pathway . By acting as an antagonist, I-RTX can inhibit the activation of this pathway, thereby affecting the transmission of pain signals. Under certain conditions, i-rtx can also act as a partial agonist, potentially activating the pathway and increasing intracellular ca2+ concentrations .
Pharmacokinetics
It is known that the substance is soluble in dmso and in ethanol , which could influence its absorption and distribution
Result of Action
The molecular and cellular effects of 5’-Iodoresiniferatoxin’s action primarily involve changes in calcium signaling due to its interaction with the TRPV1 receptor . In vivo, I-RTX has shown analgesic activity in the capsaicin pain test . Additionally, it has been found to induce TRPV1-dependent hypothermia .
Action Environment
The action of 5’-Iodoresiniferatoxin is influenced by environmental factors such as temperature and pH value. Research with HEK 293 cells expressing TRPV1 has shown that the binding of I-RTX is dependent upon these factors. The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .
Biochemical Analysis
Biochemical Properties
5’-Iodoresiniferatoxin interacts with the TRPV1 receptor, a protein of 838 amino acids forming a calcium-permeable channel . The TRPV1 receptor is activated by capsaicin but also by noxious heat and low extracellular pH . The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value .
Cellular Effects
5’-Iodoresiniferatoxin has been shown to have effects on various types of cells. For instance, it inhibits Capsaicin induced Ca2+ influx via the activation of TRPV1 expressed in HEK-293 cells . It also exerts weak, partial agonism on recombinant TRPV1 in vitro .
Molecular Mechanism
The proposed molecular mode of action of TRPV1 antagonists like 5’-Iodoresiniferatoxin is blocking of the channel pore . Several studies using either capsaicin, pH values < 6 or heat as the agonist have shown that 5’-Iodoresiniferatoxin works as a strong competitive TRPV1 antagonist in vitro .
Dosage Effects in Animal Models
In animal models, specifically mice, subcutaneous administration of 5’-Iodoresiniferatoxin (0.1–1 μmol/kg) evoked a hypothermic response similar to that evoked by capsaicin . It did not evoke this response in mice pretreated with resiniferatoxin, a potent TRPV1 agonist, or in naive TRPV1-null mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodoresiniferatoxin can be synthesized from resiniferatoxin through electrophilic aromatic substitution. The iodination of resiniferatoxin at the 5-position converts it from a Transient Receptor Potential Vanilloid 1 receptor agonist to an antagonist . The reaction typically involves the use of iodide as the substituent and is carried out under controlled conditions to ensure the selective iodination of the desired position.
Industrial Production Methods: The industrial production of iodoresiniferatoxin involves the large-scale synthesis of resiniferatoxin followed by its iodination. The process requires precise control of reaction conditions, including temperature, pH, and the concentration of reagents, to achieve high yields and purity. The final product is purified using techniques such as chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Iodoresiniferatoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (iodine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of resiniferatoxin results in iodoresiniferatoxin, while oxidation and reduction reactions yield various oxidized and reduced derivatives .
Scientific Research Applications
Iodoresiniferatoxin has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of vanilloid receptors and to develop new receptor antagonists.
Biology: The compound is employed in research on pain pathways and sensory neuron function.
Medicine: Iodoresiniferatoxin is investigated for its potential therapeutic applications in pain management and neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Comparison with Similar Compounds
Resiniferatoxin: A potent agonist of the Transient Receptor Potential Vanilloid 1 receptor, from which iodoresiniferatoxin is derived.
Capsaicin: Another agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.
Capsazepine: A known antagonist of the Transient Receptor Potential Vanilloid 1 receptor, used as a reference compound in research
Uniqueness: Iodoresiniferatoxin is unique due to its high affinity and selectivity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin and capsaicin, which are agonists, iodoresiniferatoxin acts as an antagonist, making it valuable for studying the inhibitory mechanisms of the receptor. Its ability to modulate pain pathways with high potency sets it apart from other similar compounds .
Properties
CAS No. |
535974-91-5 |
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Molecular Formula |
C37H39IO9 |
Molecular Weight |
754.6 g/mol |
IUPAC Name |
[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1 |
InChI Key |
TZUJORCXGLGWDV-DZBJMWFRSA-N |
SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Synonyms |
5'-iodoresiniferatoxin 6,7-deepoxy-6,7-didehydro-5-deoxy-21-dephenyl-21-(phenylmethyl)-daphnetoxin-20-(4-hydroxy-5-iodo-3-ethoxybenzeneacetate I-RTX cpd iodo-resiniferatoxin iodoresiniferatoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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